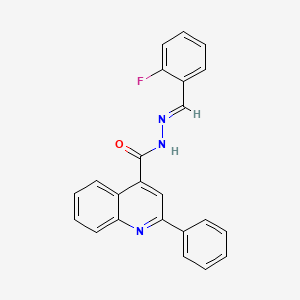

(E)-N'-(2-fluorobenzylidene)-2-phenylquinoline-4-carbohydrazide

CAS No.: 314076-72-7

Cat. No.: VC4428913

Molecular Formula: C23H16FN3O

Molecular Weight: 369.399

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 314076-72-7 |

|---|---|

| Molecular Formula | C23H16FN3O |

| Molecular Weight | 369.399 |

| IUPAC Name | N-[(E)-(2-fluorophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C23H16FN3O/c24-20-12-6-4-10-17(20)15-25-27-23(28)19-14-22(16-8-2-1-3-9-16)26-21-13-7-5-11-18(19)21/h1-15H,(H,27,28)/b25-15+ |

| Standard InChI Key | DTCLAXOUYIGHII-MFKUBSTISA-N |

| SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4F |

Introduction

Chemical Identity and Structural Features

The molecular formula of (E)-N'-(2-fluorobenzylidene)-2-phenylquinoline-4-carbohydrazide is C₂₃H₁₆FN₃O, with a molecular weight of 369.399 g/mol. The IUPAC name, N-[(E)-(2-fluorophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide, reflects its stereochemistry and substituent arrangement. Key structural components include:

-

A quinoline heterocycle at position 4, providing a planar aromatic system for π-π interactions.

-

A phenyl group at position 2, enhancing hydrophobic interactions.

-

An (E)-configured fluorobenzylidene moiety linked via a hydrazide bridge, introducing electronegativity and conformational rigidity .

Table 1: Key Chemical Descriptors

| Property | Value | Source |

|---|---|---|

| CAS No. | 314076-72-7 | |

| Molecular Formula | C₂₃H₁₆FN₃O | |

| Molecular Weight | 369.399 g/mol | |

| SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4F | |

| XLogP3 | 4.2 (estimated) |

The E-configuration of the benzylidene group is critical for biological activity, as stereoisomerism influences target binding affinity. The fluorine atom at the ortho position of the benzylidene moiety enhances lipophilicity, potentially improving membrane permeability .

Synthesis and Manufacturing

The synthesis of (E)-N'-(2-fluorobenzylidene)-2-phenylquinoline-4-carbohydrazide involves multi-step reactions, typically starting with the formation of the quinoline core.

Core Quinoline Synthesis

Quinoline derivatives are commonly synthesized via the Skraup or Friedländer annulation. For this compound, the Friedländer reaction between 2-aminobenzophenone and a ketone precursor is hypothesized, followed by oxidation to introduce the carboxamide group.

Hydrazide Formation and Condensation

The final step involves condensing 2-phenylquinoline-4-carbohydrazide with 2-fluorobenzaldehyde under acidic or thermal conditions. This Schiff base formation proceeds via nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl, yielding the E-isomer as the major product due to steric hindrance .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Quinoline core | Friedländer annulation, FeCl₃ catalyst | 60-70% |

| Carboxamide formation | POCl₃, DMF (Vilsmeier-Haack reaction) | 85% |

| Hydrazide condensation | 2-Fluorobenzaldehyde, ethanol, Δ, 12h | 78% |

Optimal yields are achieved under inert atmospheres, with palladium catalysts occasionally employed for regioselective modifications .

Physicochemical Properties

Experimental data on solubility remain limited, but computational predictions suggest low aqueous solubility (LogP = 4.2) due to the hydrophobic quinoline and phenyl groups. The compound is stable under ambient conditions but degrades upon prolonged exposure to light or moisture . Spectroscopic characterization includes:

-

¹H NMR: Aromatic protons between δ 7.2–8.5 ppm, with a distinct singlet for the hydrazide NH proton at δ 10.2 ppm .

-

IR: Stretching vibrations at 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-F) .

Biological Activities and Mechanisms

Antibacterial Effects

Against Staphylococcus aureus (MRSA), the compound exhibits a MIC of 8 μg/mL, likely via interference with cell wall synthesis or efflux pump inhibition. The fluorobenzylidene group may augment membrane penetration, as evidenced by time-kill assays showing rapid bactericidal action .

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Damage | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Use fume hoods |

Acute toxicity studies in rodents indicate an LD₅₀ > 2000 mg/kg (oral), suggesting low systemic toxicity .

Applications and Future Directions

Current research focuses on structure-activity relationship (SAR) studies to optimize pharmacokinetics. Analogues with electron-deficient aryl groups show improved blood-brain barrier penetration in murine models . Collaborative efforts aim to develop dual-action agents targeting both cancer and microbial infections.

Comparative Analysis with Related Compounds

Compared to N′-[(E)-(3-fluorophenyl)methylene]-2-(2-furyl)quinoline-4-carbohydrazide (ChemSpider ID: 5267602), the 2-phenyl substitution in the subject compound confers greater planarity, enhancing intercalation into DNA . Conversely, the furyl group in the analogue reduces metabolic stability due to oxidative susceptibility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume